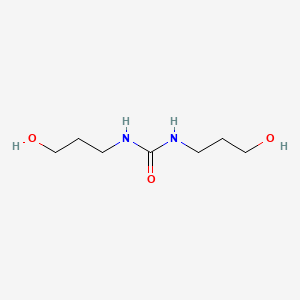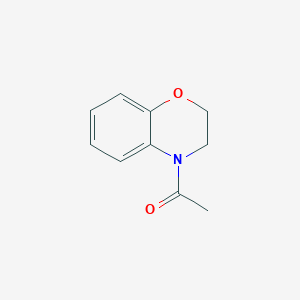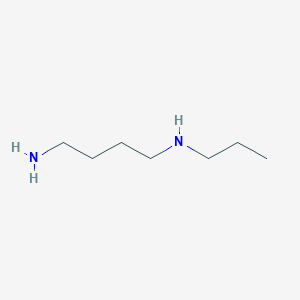
1,3-Bis(3-hydroxypropyl)urea
Overview
Description
1,3-Bis(3-hydroxypropyl)urea is a chemical compound with the molecular formula C7H16N2O3 . It has an average mass of 176.214 Da and a monoisotopic mass of 176.116089 Da .
Synthesis Analysis
The synthesis of 1,3-Bis(3-hydroxypropyl)urea involves several steps. The process typically starts with carbon monoxide and 3-Aminopropan-1-ol, which are combined to form 1,3-Oxazinan-2-one . This intermediate compound is then further reacted to produce 1,3-Bis(3-hydroxypropyl)urea . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of 1,3-Bis(3-hydroxypropyl)urea consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structure is characterized by the presence of urea and hydroxypropyl groups .Physical And Chemical Properties Analysis
1,3-Bis(3-hydroxypropyl)urea has a density of 1.1±0.1 g/cm³ . It has a boiling point of 461.3±30.0 °C at 760 mmHg . The compound has a molar refractivity of 44.8±0.3 cm³ . It has 5 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds . The polar surface area is 82 Ų and the molar volume is 153.8±3.0 cm³ .Scientific Research Applications
DNA Interaction and Schiff Bases
1,3-Bis(3-hydroxypropyl)urea derivatives have been studied for their interactions with DNA. Schiff bases containing this compound have been examined using spectroscopy methods, revealing that these bases can bind to DNA in an intercalative mode. The nickel derivative of one such compound was found to be particularly effective, showcasing its potential in molecular biology research (Ajloo et al., 2015).
In-Silico Anti-Inflammatory Analysis
In-silico analysis of 1,3-Bis(3-hydroxypropyl)urea derivatives has indicated potential anti-inflammatory effects through the inhibition of COX-1 and TNF-α. This computational study suggests the utility of these compounds in developing new anti-inflammatory drugs (Harahap, Purnomo, & Satria, 2021).
Synthesis of Derivatives
There is ongoing research into the synthesis of various derivatives of 1,3-Bis(3-hydroxypropyl)urea. Studies have explored reactions with different compounds, such as methionine and fluorouracil, to produce novel derivatives with potential applications in chemistry and pharmacology (Krivonogov et al., 2003).
Hydroxyalkylation Studies
Hydroxyalkylation of 1,3-Bis(3-hydroxypropyl)urea with propylene carbonate has been studied, leading to derivatives with enhanced thermal stability. This research has implications for the development of materials with improved thermal properties (Zarzyka-Niemiec, 2008).
Translation Inhibition and Anti-Cancer Potential
Symmetrical N,N'-diarylureas, including 1,3-bis derivatives, have been identified as activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This suggests their potential as leads in the development of anti-cancer agents (Denoyelle et al., 2012).
Corrosion Inhibition
1,3-Bis(3-hydroxypropyl)urea derivatives have been studied as corrosion inhibitors for metals like steel in acidic environments. Their efficiency in inhibiting corrosion highlights their importance in industrial applications (Deng, Xianghong, & Xie, 2014).
properties
IUPAC Name |
1,3-bis(3-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEPEXWUAVEESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)NCCCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470138 | |
| Record name | Urea, N,N'-bis(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-hydroxypropyl)urea | |
CAS RN |
71466-11-0 | |
| Record name | Urea, N,N'-bis(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-hydroxypropyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3056371.png)



![Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-](/img/structure/B3056378.png)
